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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)butyric acid

cat. No.: B1630485

An In-depth Technical Guide to the Molecular Structure of 2-(4-Nitrophenyl)butyric Acid

This guide provides a comprehensive technical overview of 2-(4-nitrophenyl)butyric acid, a
key chemical intermediate. Designed for researchers, scientists, and professionals in drug
development and fine chemical synthesis, this document delves into the compound's molecular
architecture, stereochemistry, spectroscopic identity, and synthetic pathways, grounding all
claims in authoritative references.

Introduction and Physicochemical Profile

2-(4-Nitrophenyl)butyric acid (CAS No: 7463-53-8), also known as 2-(p-nitrophenyl)butanoic
acid, is a derivative of butyric acid of significant interest in the pharmaceutical and organic
synthesis sectors. Its primary utility lies in its role as a crucial precursor in the synthesis of
Indobufen, a reversible anti-platelet aggregation agent.[1][2][3] Understanding its structural and
chemical properties is paramount for its effective application in multi-step synthetic processes.

The compound typically presents as an off-white to light beige or yellow crystalline powder.[1]
Its molecular structure integrates three key functional components: a butyric acid backbone, a
phenyl ring attached at the alpha-carbon (C2), and an electron-withdrawing nitro group (-NO2)
at the para-position (C4) of the phenyl ring. This specific arrangement of functional groups
dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)butyric acid
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Property Value Source(s)
Molecular Formula C10H11NOa4 [2][4]
Molecular Weight 209.20 g/mol [4]
IUPAC Name 2-(4-nitrophenyl)butanoic acid [4]
Melting Point 121-123 °C [1][2]
Off-white to light beige/yellow
Appearance [1]
powder

Sparingly soluble in water;

- soluble in organic solvents
Solubility [1]

such as methanol, ethanol,

acetone, and chloroform.

Molecular Structure and Stereochemistry

The molecular architecture of 2-(4-nitrophenyl)butyric acid is fundamental to its chemical
behavior. The molecule's core is a butyric acid chain, with the second carbon atom (the a-
carbon) being a focal point of substitution and stereochemistry.

Figure 1: 2D Molecular Structure of 2-(4-Nitrophenyl)butyric acid.

Key Functional Groups

o Carboxylic Acid Moiety (-COOH): This group confers acidic properties to the molecule and is
a primary site for chemical reactions, such as esterification or conversion to an acid chloride.

o p-Nitrophenyl Group: The phenyl ring is substituted with a nitro group (-NO2) at the para
position. The nitro group is strongly electron-withdrawing, which deactivates the aromatic
ring towards further electrophilic substitution and influences the acidity of the a-carbon's
proton.

o Ethyl Group (-CH2CH?3): Attached to the a-carbon, this alkyl group completes the butyric acid
structure.
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Stereochemistry: A Chiral Center

A critical feature of the 2-(4-nitrophenyl)butyric acid structure is the presence of a chiral
center at the a-carbon (the carbon atom bonded to the carboxyl group, the phenyl ring, the
ethyl group, and a hydrogen atom).

o Enantiomers: Because it possesses a stereocenter, the molecule is chiral and exists as a
pair of non-superimposable mirror images known as enantiomers: (R)-2-(4-
nitrophenyl)butyric acid and (S)-2-(4-nitrophenyl)butyric acid.

¢ Racemic Mixture: Standard synthesis methods typically produce a 50:50 mixture of these
two enantiomers, known as a racemic mixture.[5]

o Chiral Resolution: For applications where stereochemistry is critical, such as in
pharmaceuticals, separation of the racemic mixture into its individual enantiomers is
necessary. This process, known as chiral resolution, can be achieved by forming
diastereomeric salts with a chiral base (e.g., a chiral amine) followed by fractional
crystallization, or by using chiral chromatography.[6][7] The differing physical properties of
the diastereomeric salts allow for their separation.

Spectroscopic Characterization for Structural
Elucidation

The confirmation of the molecular structure of 2-(4-nitrophenyl)butyric acid relies on a
combination of spectroscopic techniques. Each method provides unique information about the
molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies. The electron-withdrawing effect of the aromatic nitro
group slightly shifts the frequencies of the N-O stretching bands compared to aliphatic nitro
compounds.[8]

Table 2: Key IR Absorption Bands for 2-(4-Nitrophenyl)butyric acid
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Expected
Functional Group Vibration Type Wavenumber Rationale
(cm™)
Characteristic broad
Carboxylic Acid (O-H) Stretching, broad 3300 - 2500 absorption due to
hydrogen bonding.
Typical for sp2 C-H
Aromatic C-H Stretching 3100 - 3000 bonds in the phenyl
ring.
] ] ) For sp3 C-H bonds in
Aliphatic C-H Stretching 3000 - 2850
the ethyl group.
Strong absorption
) ) ] characteristic of the
Carboxylic Acid (C=0)  Stretching ~1700 )
carbonyl group in a
carboxylic acid.
Strong and
o ] characteristic for
Aromatic Nitro (N-O) Asymmetric Stretch 1550 - 1475 o
aromatic nitro
compounds.[8][9]
Strong and
characteristic,
Aromatic Nitro (N-O) Symmetric Stretch 1360 - 1290 appears alongside the

asymmetric stretch.[8]

[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

e IH NMR: The proton NMR spectrum would show distinct signals for each unique proton

environment.

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Aromatic Protons: Two doublets in the & 7.5-8.5 ppm region, characteristic of a 1,4-
disubstituted (para) benzene ring. The protons closer to the electron-withdrawing nitro
group will be further downfield.

o Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may
exchange with D20.

o a-Methine Proton (-CH-): A triplet around & 3.6-3.8 ppm, coupled to the adjacent
methylene protons.

o Methylene Protons (-CHz2-): A multiplet (quintet or sextet) around & 1.8-2.2 ppm, coupled to
both the a-methine and the terminal methyl protons.

o Methyl Protons (-CHs): A triplet around & 0.9-1.1 ppm, coupled to the adjacent methylene
protons.

e 13C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon
atom.

o Carboxyl Carbon: & > 170 ppm.

o Aromatic Carbons: Four signals in the d 120-150 ppm range. The carbon attached to the
nitro group will be significantly deshielded.

o a-Carbon: & ~45-55 ppm.
o Methylene Carbon: & ~25-30 ppm.

o Methyl Carbon: 4 ~10-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 2-(4-nitrophenyl)butyric acid, the expected monoisotopic mass is
209.0688 Da.[4] The mass spectrum would show a molecular ion peak [M]* at m/z 209, with
potential fragmentation patterns corresponding to the loss of the carboxyl group, the ethyl
group, or parts of the nitro group.
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Synthetic Methodologies

The synthesis of 2-(4-nitrophenyl)butyric acid is well-documented, with several viable routes.
The choice of method often depends on the availability of starting materials, scalability, and
safety considerations. Below are two common, validated protocols.

Nitrating Mixture

(HNOs / H2S0a4)
Nitration Reaction e

2-Phenylbutyric Acid (<0°C) Workup & Purification

Diethyl 2-ethyl-2- Base Hydrolysis P
(4-nitrophenyl)malonate (NaOH, EtOH/H20, Reflux) Acidification & Workup

2-(4-Nitrophenyl)butyric Acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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